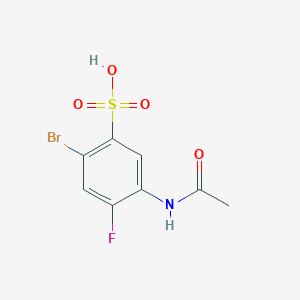
(S)-2-bromo-octanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-bromo-octanoic acid is an organic compound with the molecular formula C8H15BrO2 It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: (S)-2-bromo-octanoic acid can be synthesized through several methods. One common approach involves the bromination of octanoic acid. This reaction typically uses bromine (Br2) as the brominating agent in the presence of a catalyst such as phosphorus tribromide (PBr3) or sulfur bromide (SBr2). The reaction is carried out under controlled conditions to ensure the selective formation of the (S)-enantiomer.
Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable processes. One such method includes the use of biocatalysts or chiral auxiliaries to achieve the desired enantioselectivity. These methods are designed to be efficient and cost-effective, making them suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: (S)-2-bromo-octanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of different derivatives.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can be oxidized to form more complex molecules, such as ketones or aldehydes, using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions:
Substitution: Typically carried out in polar solvents like water or alcohols at moderate temperatures.
Reduction: Conducted in anhydrous conditions to prevent the decomposition of the reducing agent.
Oxidation: Performed under acidic or basic conditions, depending on the oxidizing agent used.
Major Products:
Substitution: Formation of various substituted octanoic acid derivatives.
Reduction: Formation of 2-bromooctanol.
Oxidation: Formation of 2-bromooctanone or 2-bromooctanal.
Wissenschaftliche Forschungsanwendungen
(S)-2-bromo-octanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with cellular components.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of (S)-2-bromo-octanoic acid involves its interaction with specific molecular targets. The bromine atom in the molecule can form covalent bonds with nucleophilic sites in proteins or enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme functions and developing new drugs.
Vergleich Mit ähnlichen Verbindungen
2-Bromobutyric Acid: A shorter-chain analog with similar reactivity but different physical properties.
2-Bromohexanoic Acid: A medium-chain analog with comparable chemical behavior.
2-Bromodecanoic Acid: A longer-chain analog with distinct solubility and reactivity characteristics.
Uniqueness: (S)-2-bromo-octanoic acid is unique due to its specific chain length and chiral nature, which can influence its reactivity and interaction with biological molecules. Its distinct properties make it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C8H15BrO2 |
|---|---|
Molekulargewicht |
223.11 g/mol |
IUPAC-Name |
(2S)-2-bromooctanoic acid |
InChI |
InChI=1S/C8H15BrO2/c1-2-3-4-5-6-7(9)8(10)11/h7H,2-6H2,1H3,(H,10,11)/t7-/m0/s1 |
InChI-Schlüssel |
GTGTXZRPJHDASG-ZETCQYMHSA-N |
Isomerische SMILES |
CCCCCC[C@@H](C(=O)O)Br |
Kanonische SMILES |
CCCCCCC(C(=O)O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-chloro-5-[(5-methylsulfanyl-3,4-dihydro-2H-pyrrol-4-yl)methyl]pyridine](/img/structure/B8442617.png)
![2-Sulfamoyl-6-methoxythieno[3,2-b]pyridine](/img/structure/B8442618.png)




![2-(2-Methoxyphenyl)-2-methyl-[1,3]dioxane](/img/structure/B8442675.png)
![Benzoyl chloride, 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-(methylthio)-](/img/structure/B8442686.png)
![2-(Difluoromethyl)-5-[(2-methylpropanoylamino)methyl]benzoic acid](/img/structure/B8442692.png)
![4-[4-(1-Naphthoyl)piperazin-1-yl]phenol](/img/structure/B8442694.png)
